3-Amino-6-bromopyrazine-2-thiol
Overview
Description
3-Amino-6-bromopyrazine-2-thiol is a heterocyclic organic compound with the molecular formula C₄H₄BrN₃S and a molecular weight of 206.07 g/mol. This compound is characterized by the presence of an amino group, a bromine atom, and a thiol group attached to a pyrazine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Amino-6-bromopyrazine-2-thiol involves the reaction of 2-amino-3,5-dibromopyrazine with hydrogen sulfide gas in the presence of potassium hydroxide in methanol. The reaction mixture is refluxed for several hours, followed by neutralization and extraction with ethyl acetate. The organic phase is then dried and concentrated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromopyrazine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Hydrogen Sulfide (H₂S): Used in the synthesis of the compound.
Potassium Hydroxide (KOH): Acts as a base in the reaction.
Methanol: Common solvent used in the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Amino-6-bromopyrazine-2-thiol has several scientific research applications:
Corrosion Inhibition: It has been studied as a potential corrosion inhibitor for metals, utilizing density functional theory (DFT) and molecular dynamics (MD) simulations to predict its performance.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.
Material Science: It is used in the development of new materials with specific chemical properties, such as conductivity and reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyrazine-2-thiol involves its interaction with molecular targets through its functional groups. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . The amino and thiol groups play crucial roles in these interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyrazine
- 3-Amino pyrazine-2-thiol
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
Uniqueness
3-Amino-6-bromopyrazine-2-thiol is unique due to the presence of both an amino group and a thiol group on the pyrazine ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
3-amino-6-bromo-1H-pyrazine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3S/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQSMGOYPDHLPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557704 | |
Record name | 3-Amino-6-bromopyrazine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-75-8 | |
Record name | 3-Amino-6-bromo-2(1H)-pyrazinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6863-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-bromopyrazine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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